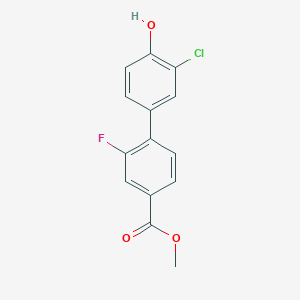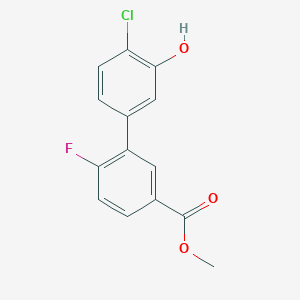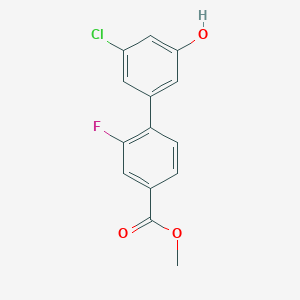
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% (hereafter referred to as 3-Cl-5-FMC) is a small molecule that has been used in a variety of scientific research applications. It is a phenol derivative that contains a chlorine atom, a fluorine atom, and a methoxycarbonyl group. 3-Cl-5-FMC is a versatile compound that has been used in various organic synthesis reactions, as well as in a number of biochemical and physiological studies.
科学的研究の応用
3-Cl-5-FMC has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis reactions, as a reagent in the synthesis of biologically active compounds, and as a probe molecule in biophysical studies. Additionally, 3-Cl-5-FMC has been used as a substrate in enzyme kinetics studies, as a ligand in protein-ligand binding assays, and as a fluorescent dye in fluorescence spectroscopy experiments.
作用機序
The exact mechanism of action of 3-Cl-5-FMC is unknown. However, it is believed that the chlorine atom, fluorine atom, and methoxycarbonyl group all play a role in the compound's biological activity. The chlorine atom is thought to be involved in the binding of the compound to proteins, while the fluorine atom is believed to be involved in the formation of hydrogen bonds with other molecules. Finally, the methoxycarbonyl group is thought to be involved in the stabilization of the compound's structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-5-FMC are not well understood. However, it has been observed to have an inhibitory effect on certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as to have an effect on cell proliferation and apoptosis.
実験室実験の利点と制限
The main advantage of using 3-Cl-5-FMC in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions, as well as in a number of biochemical and physiological studies. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in lab experiments. However, there are some limitations to using 3-Cl-5-FMC in lab experiments. For example, it is not water-soluble and therefore must be dissolved in an organic solvent before use. Additionally, it is not very stable and therefore must be stored in a cool, dry place.
将来の方向性
There are a number of potential future directions for research involving 3-Cl-5-FMC. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, researchers could explore the potential applications of 3-Cl-5-FMC in drug synthesis and drug delivery. Furthermore, researchers could investigate the potential of 3-Cl-5-FMC as a fluorescent dye or a reagent in organic synthesis reactions. Finally, further research could be done to determine the exact mechanism of action of 3-Cl-5-FMC.
合成法
3-Cl-5-FMC can be synthesized through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenol with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction produces 3-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol. The second step is a simple purification process that involves the recrystallization of the compound from ethanol. The final product is a white crystalline solid with 95% purity.
特性
IUPAC Name |
methyl 4-(3-chloro-5-hydroxyphenyl)-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-12(13(16)6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDUBNPQLTAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686118 |
Source


|
| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261970-24-4 |
Source


|
| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

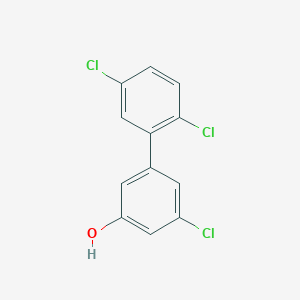

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)

![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)
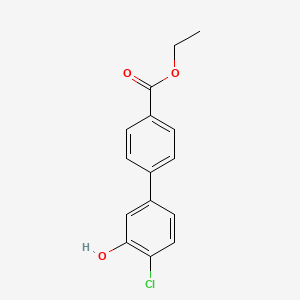
![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)
